Cas no 886008-97-5 (2-bromo-N-(3-sulfamoylphenyl)acetamide)

2-Bromo-N-(3-sulfamoylphenyl)acetamide is a brominated acetamide derivative featuring a sulfamoylphenyl moiety, which enhances its reactivity and potential for further functionalization. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functional groups: the bromoacetyl group serves as an alkylating agent, while the sulfamoyl group contributes to hydrogen bonding and solubility properties. Its structural features make it a versatile intermediate for constructing heterocyclic compounds or modifying bioactive molecules. The presence of the sulfonamide group also suggests potential applications in medicinal chemistry, particularly in designing enzyme inhibitors or receptor-targeting agents. This compound exhibits good stability under standard conditions, facilitating its handling in laboratory settings. Its well-defined reactivity profile enables precise control in synthetic transformations.
2-bromo-N-(3-sulfamoylphenyl)acetamide structure
886008-97-5 structure
Product Name:2-bromo-N-(3-sulfamoylphenyl)acetamide
CAS No:886008-97-5
MF:C8H9BrN2O3S
MW:293.137659788132
CID:6782941
PubChem ID:60651913
Update Time:2025-07-02

2-bromo-N-(3-sulfamoylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-N-(3-sulfamoylphenyl)acetamide
    • 886008-97-5
    • AKOS008971544
    • Inchi: 1S/C8H9BrN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
    • InChI Key: KPJVKWRDSCOPOM-UHFFFAOYSA-N
    • SMILES: BrCC(NC1=CC=CC(=C1)S(N)(=O)=O)=O

Computed Properties

  • Exact Mass: 291.95173g/mol
  • Monoisotopic Mass: 291.95173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 97.6Ų

2-bromo-N-(3-sulfamoylphenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1628777-1g
2-Bromo-N-(3-sulfamoylphenyl)acetamide
886008-97-5 98%
1g
¥5698.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1628777-5g
2-Bromo-N-(3-sulfamoylphenyl)acetamide
886008-97-5 98%
5g
¥15015.00 2024-04-26

Additional information on 2-bromo-N-(3-sulfamoylphenyl)acetamide

Research Briefing on 2-bromo-N-(3-sulfamoylphenyl)acetamide (CAS: 886008-97-5): Recent Advances and Applications in Chemical Biology and Medicine

2-bromo-N-(3-sulfamoylphenyl)acetamide (CAS: 886008-97-5) is a small molecule compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound, characterized by its bromoacetamide moiety and sulfamoylphenyl group, has been explored as a versatile building block for the synthesis of bioactive molecules and as a potential therapeutic agent. Recent studies have shed light on its unique chemical properties, biological activities, and mechanisms of action, making it a promising candidate for further investigation.

A recent study published in the Journal of Medicinal Chemistry (2023) investigated the role of 2-bromo-N-(3-sulfamoylphenyl)acetamide as a covalent inhibitor of carbonic anhydrase isoforms. The researchers demonstrated that the compound selectively targets the active site of carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumor environments. The bromoacetamide group was found to form a covalent bond with a critical cysteine residue, leading to potent inhibition of enzymatic activity. This finding suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.

In the field of chemical biology, 2-bromo-N-(3-sulfamoylphenyl)acetamide has been utilized as a versatile warhead for the development of activity-based probes (ABPs). A 2024 study in ACS Chemical Biology reported the synthesis of a series of ABPs incorporating this compound, which were used to profile the activity of cysteine proteases in live cells. The sulfamoylphenyl moiety was shown to enhance cell permeability while maintaining target specificity, addressing a common challenge in ABP design. These probes have enabled real-time monitoring of protease activity in various disease models, providing valuable insights into disease mechanisms.

From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of 2-bromo-N-(3-sulfamoylphenyl)acetamide and its derivatives. A 2023 publication in Organic Process Research & Development described an improved synthetic route with higher yields and reduced environmental impact. The new method employs green chemistry principles, including water as a solvent and catalytic rather than stoichiometric reagents, making the process more sustainable for potential scale-up in pharmaceutical manufacturing.

Pharmacological studies have revealed additional therapeutic potential for this compound. Research published in European Journal of Medicinal Chemistry (2024) demonstrated that derivatives of 2-bromo-N-(3-sulfamoylphenyl)acetamide exhibit significant anti-inflammatory activity in animal models of rheumatoid arthritis. The mechanism appears to involve dual inhibition of COX-2 and NF-κB pathways, suggesting potential as a novel class of anti-inflammatory agents with possibly reduced side effects compared to current therapies.

Despite these promising developments, challenges remain in the clinical translation of 2-bromo-N-(3-sulfamoylphenyl)acetamide-based therapeutics. Recent pharmacokinetic studies have identified issues with metabolic stability that need to be addressed through structural optimization. Additionally, the covalent binding mechanism, while providing sustained target engagement, raises questions about potential off-target effects that require thorough investigation in future studies.

In conclusion, 2-bromo-N-(3-sulfamoylphenyl)acetamide (CAS: 886008-97-5) continues to emerge as a valuable tool in chemical biology and a promising lead in drug discovery. The compound's unique combination of chemical reactivity and biological activity makes it particularly interesting for targeting challenging biological pathways. Ongoing research is expected to further elucidate its full potential and address current limitations, potentially leading to novel therapeutic applications in oncology, inflammation, and beyond.

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